4-{[(3-Methylbutan-2-yl)amino]methyl}benzonitrile
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Overview
Description
4-{[(3-Methylbutan-2-yl)amino]methyl}benzonitrile is an organic compound with the molecular formula C13H18N2 It is a derivative of benzonitrile, featuring a substituted amino group at the para position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[(3-Methylbutan-2-yl)amino]methyl}benzonitrile typically involves the reaction of 4-chloromethylbenzonitrile with 3-methylbutan-2-ylamine under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-{[(3-Methylbutan-2-yl)amino]methyl}benzonitrile can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: The nitrile group can be reduced to form primary amines.
Substitution: The benzonitrile ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of primary amines.
Substitution: Formation of halogenated benzonitrile derivatives.
Scientific Research Applications
4-{[(3-Methylbutan-2-yl)amino]methyl}benzonitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential pharmacological properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-{[(3-Methylbutan-2-yl)amino]methyl}benzonitrile involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological macromolecules, while the benzonitrile moiety can participate in π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
4-[(3-Methylbutan-2-yl)amino]benzonitrile: Similar structure but lacks the nitrile group.
4-{[(3-Methylbutan-2-yl)amino]methyl}benzaldehyde: Contains an aldehyde group instead of a nitrile group.
4-{[(3-Methylbutan-2-yl)amino]methyl}benzoic acid: Contains a carboxylic acid group instead of a nitrile group.
Properties
Molecular Formula |
C13H18N2 |
---|---|
Molecular Weight |
202.30 g/mol |
IUPAC Name |
4-[(3-methylbutan-2-ylamino)methyl]benzonitrile |
InChI |
InChI=1S/C13H18N2/c1-10(2)11(3)15-9-13-6-4-12(8-14)5-7-13/h4-7,10-11,15H,9H2,1-3H3 |
InChI Key |
VHZUEIRVAWBFNT-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(C)NCC1=CC=C(C=C1)C#N |
Origin of Product |
United States |
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